2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxycarbonylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5(7(11)12)10-4-3-6(9-10)8(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHJDJNWSSNHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of a pyrazole derivative with a methoxycarbonyl group and a propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methoxycarbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the particular application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key Differences in Substituent Positions and Groups:
Key Observations :
- Chain Modifications: Methyl groups on the propanoic acid chain (e.g., ) increase steric hindrance, which may reduce binding affinity in biological systems but improve metabolic stability.
- Electron-Withdrawing Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., ) enhance electrophilicity, making these compounds more reactive in coupling reactions or as enzyme inhibitors.
Physicochemical Properties
- Solubility: The presence of polar groups (e.g., -COOH, -COOCH₃) improves aqueous solubility compared to non-functionalized pyrazoles. However, methyl or cyclopropyl groups (e.g., ) reduce solubility due to hydrophobicity.
- Acidity: The propanoic acid moiety confers a pKa of ~3–4, making these compounds predominantly ionized at physiological pH. Substituents like -NO₂ lower the pKa further, increasing acidity.
Biological Activity
2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a methoxycarbonyl group attached to a pyrazole ring, along with a propanoic acid moiety, which may contribute to its pharmacological properties. Research indicates that pyrazole derivatives often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The molecular formula of this compound is . It possesses distinctive functional groups that may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O4 |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H10N2O4 |
| SMILES | CC(C(=O)O)N1C=C(C=N1)C(=O)OC |
The mechanism of action of this compound likely involves interactions with various biological molecules. The methoxycarbonyl group can participate in hydrogen bonding, while the pyrazole ring may interact with enzymes and receptors, modulating their activity. This dual interaction enhances the compound's potential therapeutic effects.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives possess significant anti-inflammatory properties. For instance, studies have demonstrated that compounds similar to this compound exhibit inhibition of inflammatory responses in animal models. In one study, derivatives were tested using the carrageenan-induced paw edema model, showing inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively documented. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the methoxycarbonyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy .
Anticancer Activity
Emerging research suggests that this compound may have anticancer potential. Studies on related pyrazole derivatives indicate that they can inhibit the proliferation of cancer cells in vitro. For instance, some compounds demonstrated cytotoxic effects against multidrug-resistant cancer cell lines . The specific mechanisms may involve the modulation of apoptotic pathways or interference with cell cycle progression.
Study on Anti-inflammatory Effects
In a study involving the synthesis of various pyrazole derivatives, one compound exhibited over 84% inhibition in the carrageenan-induced paw edema model compared to diclofenac's 86% inhibition . This suggests that modifications to the pyrazole structure can lead to enhanced anti-inflammatory properties.
Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were tested against multiple pathogens. One compound showed significant antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating that structural variations can significantly impact antimicrobial efficacy .
Anticancer Potential
In vitro studies on related compounds revealed that several exhibited IC50 values in the nanomolar range against human tumor cell lines. These findings highlight the potential for developing new anticancer agents based on the pyrazole framework .
Q & A
Q. What are the common synthetic routes for 2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones .
- Aza-Michael addition : Introduction of the propanoic acid side chain through nucleophilic addition to α,β-unsaturated carbonyl intermediates .
- Esterification/functionalization : Methoxycarbonyl groups are introduced via reaction with methyl chloroformate or similar reagents under basic conditions . Purification methods like column chromatography (ethyl acetate/hexane gradients) or recrystallization ensure high purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and propanoic acid chain .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of methoxycarbonyl at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .
Q. What are the primary research applications of this compound?
- Organic synthesis : Serves as a building block for heterocyclic compounds, leveraging its pyrazole core and reactive carboxylate group .
- Biological studies : Investigated for enzyme inhibition (e.g., cyclooxygenase) or receptor modulation due to structural similarity to bioactive pyrazole derivatives .
- Material science : Functionalized derivatives are used in coordination chemistry for metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in aza-Michael additions .
- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity in pyrazole formation .
- Temperature control : Low temperatures (–20°C) minimize side reactions during diazomethane-based alkylation steps .
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at peak product formation .
Q. How can researchers resolve contradictions in reported biological activity data?
- Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell lines) .
- Structural analogs : Compare activity across derivatives to isolate functional group contributions (e.g., methoxycarbonyl vs. nitro groups) .
- Orthogonal assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
Q. What computational methods are used to study interactions of this compound with biological targets?
- Molecular docking : Predict binding modes to enzymes (e.g., COX-2) using AutoDock Vina or Schrödinger .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. How do structure-activity relationship (SAR) studies guide derivative design?
- Pyrazole substitution : 3-Methoxycarbonyl groups enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
- Propanoic acid chain : Carboxylate groups enable salt bridge formation with arginine/lysine residues in target proteins .
- Methyl vs. bulkier substituents : Methyl groups on the pyrazole ring improve metabolic stability compared to phenyl analogs .
Q. What are the best practices for handling and storing this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
- Safety protocols : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation/contact with dust .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
